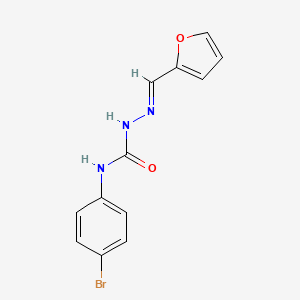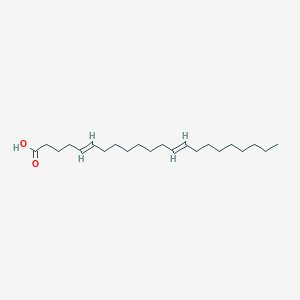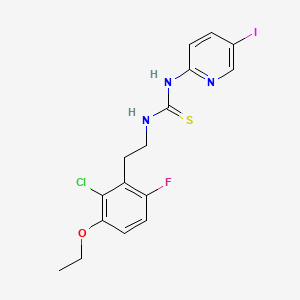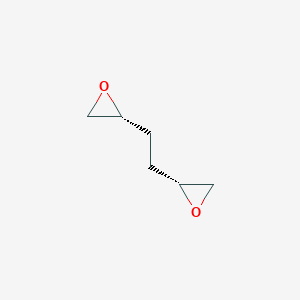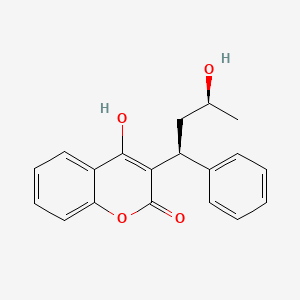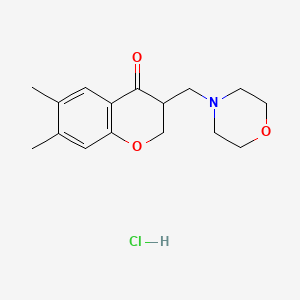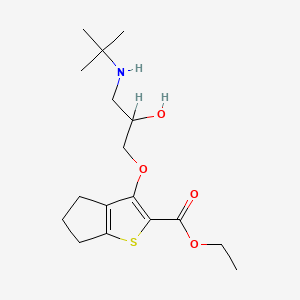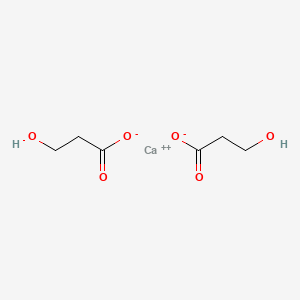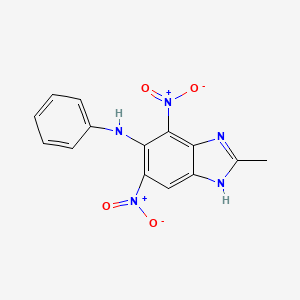
2,3-Dihydro-5-(aminosulfonyl)-6,7-dichloro-2-benzofurancarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-5-(aminosulfonyl)-6,7-dichloro-2-benzofurancarboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran ring substituted with amino, sulfonyl, and chloro groups. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5-(aminosulfonyl)-6,7-dichloro-2-benzofurancarboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial synthesis often employs automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-5-(aminosulfonyl)-6,7-dichloro-2-benzofurancarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2,3-Dihydro-5-(aminosulfonyl)-6,7-dichloro-2-benzofurancarboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-5-(aminosulfonyl)-6,7-dichloro-2-benzofurancarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades, which regulate cellular processes like metabolism, growth, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives with different substituents, such as 2,3-dihydro-5-(methylsulfonyl)-6,7-dichloro-2-benzofurancarboxylic acid and 2,3-dihydro-5-(aminosulfonyl)-6,7-dibromo-2-benzofurancarboxylic acid .
Uniqueness
What sets 2,3-Dihydro-5-(aminosulfonyl)-6,7-dichloro-2-benzofurancarboxylic acid apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
103968-88-3 |
|---|---|
Molecular Formula |
C9H7Cl2NO5S |
Molecular Weight |
312.13 g/mol |
IUPAC Name |
6,7-dichloro-5-sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H7Cl2NO5S/c10-6-5(18(12,15)16)2-3-1-4(9(13)14)17-8(3)7(6)11/h2,4H,1H2,(H,13,14)(H2,12,15,16) |
InChI Key |
QJZVCQKORQLJLN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(C(=C(C=C21)S(=O)(=O)N)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


